3-Amino-1-phenyl-2-pyrazolin-5-one
Overview
Description
3-Amino-1-phenyl-2-pyrazolin-5-one is a chemical compound with the molecular formula C9H9N3O . It is used in various chemical reactions and has been the subject of numerous studies .
Synthesis Analysis
The synthesis of 3-Amino-1-phenyl-2-pyrazolin-5-one has been reported in several studies. For instance, one study reported an efficient and green reaction of isatins, 3-amino-1-phenyl-2-pyrazolin-5-one, and β-diketone in aqueous medium .Molecular Structure Analysis
The molecular structure of 3-Amino-1-phenyl-2-pyrazolin-5-one consists of a pyrazolin ring attached to a phenyl group and an amino group . The molecular weight of this compound is 175.19 .Chemical Reactions Analysis
3-Amino-1-phenyl-2-pyrazolin-5-one is involved in various chemical reactions. For example, it reacts with isatins and β-diketone in an aqueous medium to form a series of novel spirocompounds .Physical And Chemical Properties Analysis
3-Amino-1-phenyl-2-pyrazolin-5-one has a melting point of 210-215 °C (dec.) . It is a solid at room temperature and is soluble in various solvents .Scientific Research Applications
Synthesis and Characterization
3-Amino-1-phenyl-2-pyrazolin-5-one is involved in the synthesis of various compounds with significant applications. One study describes the synthesis of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one ligand and its transition metal complexes. These complexes are characterized by electronic, infrared, 1H NMR, and 13C NMR spectroscopy, demonstrating their potential in pharmacological activities (Otuokere, Alisa, & Nwachukwu, 2015).
Applications in Medicinal Chemistry
Research has highlighted the significance of pyrazole and pyrazolone moieties in medicinal chemistry. The formation of unexpected spiro compounds containing pyrazole moieties through a tandem process involving 3-amino-1-phenyl-2-pyrazolin-5-one indicates its versatility in creating biologically active derivatives (Zaiter et al., 2015).
Fluorescent Labeling and Analysis
In analytical chemistry, pyrazoline-based heterocyclic dyes, such as 3-naphthyl-1-phenyl-5-(4-carboxyphenyl)-2-pyrazoline, are used as fluorescent labels for biomolecules containing an amino group. This application is significant in HPLC analysis, showcasing the compound's relevance in bioanalytical methods (Varghese et al., 2016).
Anticancer Properties
Several studies have explored the anticancer potential of derivatives of 3-Amino-1-phenyl-2-pyrazolin-5-one. For instance, the synthesis and evaluation of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one derivatives have shown promising in vitro anticancer activity against human cervical cancer cell lines (Premnath et al., 2017).
Antimicrobial and Corrosion Inhibition Applications
The compound has been used in the synthesis of pyrazole and pyrazolone derivatives for corrosion inhibition and antimicrobial applications, indicating its potential in material science and microbiology (Sayed et al., 2018).
Safety And Hazards
properties
IUPAC Name |
5-amino-2-phenyl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOVZHYARSAVIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194382 | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-amino-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-phenyl-2-pyrazolin-5-one | |
CAS RN |
4149-06-8 | |
Record name | 3-Amino-1-phenyl-2-pyrazolin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4149-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-amino-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004149068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4149-06-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-amino-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1-phenyl-5-pyrazolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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